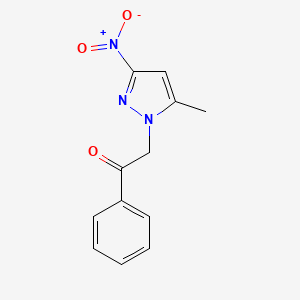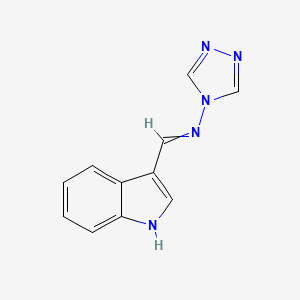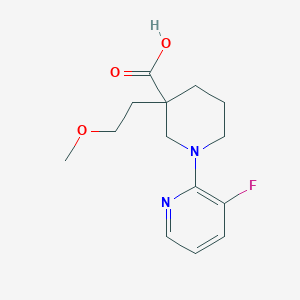![molecular formula C22H31N3O3 B5578420 (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[45]decane-8-carbonyl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptene structure, followed by the introduction of the cyclopropyl group and the spirocyclic diazaspirodecane moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the diazaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new drugs for various diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction.
Uniqueness
What sets (1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide apart is its unique bicyclic and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,2R,3R,4S)-N-cyclopropyl-3-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-2-24-13-22(12-17(24)26)7-9-25(10-8-22)21(28)19-15-4-3-14(11-15)18(19)20(27)23-16-5-6-16/h3-4,14-16,18-19H,2,5-13H2,1H3,(H,23,27)/t14-,15+,18+,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNKUGRFGFPGT-OSGQAZFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3C4CC(C3C(=O)NC5CC5)C=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2(CCN(CC2)C(=O)[C@@H]3[C@H]4C[C@@H]([C@H]3C(=O)NC5CC5)C=C4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)


![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)
![2-(4-Butylphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B5578439.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
